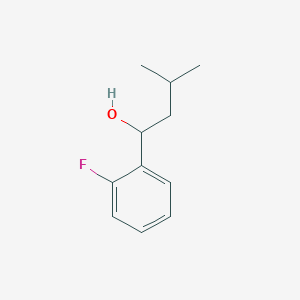

3-Methyl-1-(2-fluoro phenyl)butylalcohol

Cat. No. B8612545

M. Wt: 182.23 g/mol

InChI Key: WPEOUDYBSORWKK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07041830B2

Procedure details

In a 3 necked round bottom flask (100 ml), equipped with a dropping funnel reflux condenser and thermometer pocket, placed magnesium turnings (1.45 gm 0.0604 mole) and flame dried the apparatus. Dry diethyl ether (15 ml.) was added to Mg. Turning, Isobutyl bromide (6.57 ml, 8.28 gm, 0.0645 mole) was taken in 5 ml of dry ether and added drop wise to the Mg turnings. As soon as ether starts boiling (in a few minutes) the reaction was cooled using ice-salt and continued the addition of isobutyl bromide. After complete addition of isobutyl bromide continued for another 20 minutes. o-Fluro benzaldehyde (4.25 ml, 5.0 gm, 0.0403 mole) in 10 ml of ether was added drop wise at −10° C. (around ½ hr). After the completion of addition of fluoro benzaldehyde continued the stirring for 1 hr and the reaction was quenched with ice-cooled saturated ammonium chloride solution (30 ml), the solid separated is filtered off, the filtrate is extracted with ethyl acetate (20×1, 10×2 ml) dried over sodium sulphate and concentrated to yield 6.54 gm of crude product (GC showed area of 85% purity). The crude product on vacuum distillation gave 3.93 gm (54.2%) of pure 3-methyl-1-(2-fluoro phenyl)butylalcohol (12) and impure product ˜2.87 gm containing 3-methyl-1-(2-fluoro phenyl)butylalcohol (12) 60% and byproduct (o-fluoro benzylalcohol) 40%. 1HNMR CDCl3 (spectrum 11): 0.96(d, 6H), 1.55(m, 1H), 1.75(m, 2H), 1.95 (bs, 1H), 5.05(m, 1H), 7.0(m, 1H), 7.20(m, 2H), 7.45(m, 1H)

[Compound]

Name

Mg

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

ice-salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

54.2%

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].[CH2:2](Br)[CH:3]([CH3:5])[CH3:4].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11]>CCOCC>[CH3:4][CH:3]([CH3:5])[CH2:2][CH:10]([OH:11])[C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[F:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

1.45 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Four

|

Name

|

|

|

Quantity

|

6.57 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)Br

|

Step Five

[Compound]

|

Name

|

Mg

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ice-salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)Br

|

Step Nine

|

Name

|

|

|

Quantity

|

4.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=O)C=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3 necked round bottom flask (100 ml), equipped with a dropping funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried the apparatus

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dry diethyl ether (15 ml.) was added to Mg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(in a few minutes)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stirring for 1 hr

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched with ice-

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled saturated ammonium chloride solution (30 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the filtrate is extracted with ethyl acetate (20×1, 10×2 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 6.54 gm of crude product (GC showed area of 85% purity)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product on vacuum distillation

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CC(C1=C(C=CC=C1)F)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.93 g | |

| YIELD: PERCENTYIELD | 54.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 53.5% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.87 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |